N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a benzoxazolone derivative characterized by a 2-oxobenzo[d]oxazol-3(2H)-yl core linked to an acetamide group. The acetamide side chain features a cyclopropylmethyl substituent attached to a 4-fluorophenyl ring. The 4-fluorophenyl group may enhance metabolic stability, while the cyclopropane ring could influence conformational rigidity and solubility.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c20-14-7-5-13(6-8-14)19(9-10-19)12-21-17(23)11-22-15-3-1-2-4-16(15)25-18(22)24/h1-8H,9-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZIOOFAWHEMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CN2C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and its interaction with serotonin receptors. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 336.37 g/mol. The structure features a cyclopropyl group, a fluorophenyl moiety, and an oxobenzoxazole ring, which are critical for its biological activity.
Research indicates that this compound acts primarily as a selective agonist for the serotonin 2C (5-HT2C) receptor. It has been shown to preferentially activate G_q signaling pathways over β-arrestin recruitment, suggesting a unique mechanism that may contribute to its antipsychotic properties. In particular, the compound demonstrates a high functional selectivity at the 5-HT2C receptor, which is implicated in mood regulation and anxiety disorders .
Antipsychotic Activity
In preclinical models, specifically the amphetamine-induced hyperactivity model, this compound exhibited significant antipsychotic-like effects. The compound was noted for its ability to reduce hyperactivity in these models, indicating potential therapeutic efficacy in treating conditions such as schizophrenia .
Selectivity and Potency
The compound has displayed notable selectivity for the 5-HT2C receptor with an EC50 value around 24 nM, indicating potent activity at this target. In comparison, it showed minimal activity at the 5-HT2B receptor, which is crucial given the potential side effects associated with non-selective serotonin receptor agonists .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀F₁N₂O₂ |
| Molecular Weight | 336.37 g/mol |
| EC50 (5-HT2C Receptor) | 24 nM |
| Selectivity (5-HT2C vs 5-HT2B) | High |
Case Studies
- Case Study on Antipsychotic Effects : In a study involving various N-substituted (2-phenylcyclopropyl)methylamines, compounds similar to this compound were assessed for their antipsychotic potential. Results indicated that these compounds significantly reduced amphetamine-induced behaviors in animal models, supporting their potential use in psychiatric disorders .
- Functional Selectivity Analysis : A comparative analysis of several compounds targeting the 5-HT2C receptor revealed that this compound was among the most functionally selective agonists reported, highlighting its unique pharmacological profile that could minimize side effects typically associated with broader-spectrum serotonin agonists .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Comparisons
TSPO-Targeting Benzoxazolone Derivatives
- PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide): Structure: Features a bis(pyridin-2-ylmethyl)amino group for bifunctional chelation. Target: TSPO ligand for SPECT imaging. Synthesis: Utilizes a chelate-based approach for radiolabeling .
[11C]NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide):
- Structure : Incorporates a naphthalen-1-yl group via Suzuki coupling.
- Target : TSPO with reduced intersubject variability in binding studies.
- Synthesis : Facile Suzuki coupling enables scalability .
- Pharmacokinetics : Exhibits favorable bioavailability and plasma clearance in preclinical models .
- Comparison : The target compound’s 4-fluorophenyl group may offer improved oxidative stability over naphthalene, while the cyclopropane could enhance target selectivity.
FoxO1-Targeting Analogues
- Compound D (N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide):
- Structure : Contains a 3-methylisothiazol-5-yl substituent.
- Target : FoxO1 agonist with high binding affinity.
- Bioactivity : Activates FoxO1 and regulates downstream genes (e.g., P21, BIM) .
- Comparison : The target compound’s 4-fluorophenylcyclopropyl group may alter solubility and off-target effects compared to Compound D’s heterocyclic substituent.
Anticonvulsant and Antimicrobial Analogues
- N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide: Structure: Dichlorophenyl and quinazolinone moieties. Application: Anticonvulsant activity via unknown mechanisms .
- Azetidinone derivatives (e.g., N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-2-(5-(phenoxy methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide): Structure: Combines azetidinone and oxadiazole rings. Application: Antibacterial and antifungal activity . Comparison: The target compound’s benzoxazolone core may confer distinct electronic properties, influencing microbial target interactions.
Data Table: Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
